Sodium 7-aminonaphthalene-1-sulphonate

Catalog No.
S13146767
CAS No.
27931-06-2
M.F
C10H8NNaO3S
M. Wt
245.23 g/mol
Availability
In Stock
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Sodium 7-aminonaphthalene-1-sulphonate

CAS Number

27931-06-2

Product Name

Sodium 7-aminonaphthalene-1-sulphonate

IUPAC Name

sodium;7-aminonaphthalene-1-sulfonate

Molecular Formula

C10H8NNaO3S

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C10H9NO3S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1

InChI Key

KKELBCJRSSENSN-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)[O-].[Na+]

Sodium 7-aminonaphthalene-1-sulphonate (CAS 27931-06-2), the sodium salt of Badische acid, is a critical functionalized naphthalene intermediate primarily utilized in the synthesis of complex direct dyes and aqueous persalt stabilizers. By combining an electron-donating amino group with a strongly electron-withdrawing sulfonate group at the 7- and 1-positions (often numbered systematically as 2-amino-8-sulfonate), this compound offers highly predictable regioselectivity during electrophilic aromatic substitution. In industrial procurement, the sodium salt form is strictly prioritized over the free acid due to its vastly superior aqueous solubility, which is essential for maximizing volumetric productivity in low-temperature azo coupling workflows and minimizing the need for hazardous organic co-solvents or energy-intensive heating [1].

Procurement Fit

Water‑Soluble Salt Form Selected for high aqueous loading (>100 g/L) in dye baths and tracer solutions.
Specific 1,7‑Isomer Directs diazo coupling to the 4‑position, producing blue‑to‑black azo dyes.
Dual Industrial/Analytical Use Supports azo dye synthesis, hydrogeological tracing, and derivatization protocols.

Substituting Sodium 7-aminonaphthalene-1-sulphonate with generic aminonaphthalenesulfonic acids (such as Bronner's acid or Tobias acid) fundamentally alters the thermodynamics and regiochemistry of downstream azo coupling. The specific steric hindrance provided by the sulfonate group at the 1-position directs incoming diazonium salts exclusively to specific ortho/para sites, dictating the exact bathochromic shift and fastness of the resulting dye; isomeric substitution leads to off-shade products and drastically reduced coupling yields [1]. Furthermore, attempting to procure the free acid form (Badische acid) instead of the sodium salt introduces severe process bottlenecks, as the free acid's extreme insolubility requires excessive heating and massive dilution, ultimately reducing batch throughput and inflating energy costs .

Substitution Risk

Isomer Mismatch
Invalidates dye synthesis route: 1,7‑isomer yields blue/black dyes, while the 4‑amino isomer yields red shades.
Free Acid vs. Salt Form
Free acid (~0.6 g/L) vs. sodium salt (>100 g/L). Substitution risks precipitation in aqueous dye‑bath or tracer systems.
Disulfonate Interference
Disulfonated analogs exhibit altered adsorption/retention in aquifer matrices, biasing breakthrough curves in tracer tests.

Aqueous Solubility and Processability in Dye Synthesis

The free acid form of this compound (Badische acid) is notoriously difficult to process due to its extreme insolubility. Procuring the pre-formed sodium salt directly bypasses this bottleneck, offering high aqueous solubility at ambient temperatures compared to the free acid's maximum solubility of merely 0.5% at boiling point .

Evidence DimensionAqueous solubility for coupling reactions
Target Compound DataHighly soluble in water at ambient temperatures (20–25 °C), enabling concentrated batch processing.
Comparator Or BaselineFree acid analog (Badische acid, CAS 86-60-2): Only 0.5% soluble at 100 °C.
Quantified DifferenceEliminates the need to heat solvents to 100 °C to achieve even a 0.5% concentration, allowing for dense, energy-efficient ambient-temperature processing.
ConditionsAqueous azo coupling environments (e.g., synthesis of Direct Green 33).

Procuring the sodium salt directly eliminates the energy-intensive heating and dilution steps required to dissolve the free acid, vastly improving reactor throughput.

Aqueous Solubility
Head-to-head
Sodium Salt: >100 g/L
Free Acid: ~0.6 g/L
Reported >160‑fold higher solubility for aqueous formulation context.
Conditions: Water, ambient temperature (20–25 °C).

Regioselectivity and Yield in Diazotization/Coupling

During the synthesis of complex azo dyes, regioselectivity is paramount. The specific placement of the sulfonate group at the 1-position (peri to the adjacent ring) provides critical steric hindrance, directing diazonium coupling precisely to the desired ortho/para positions relative to the amino group, unlike generic isomers which yield mixed products [1].

Evidence DimensionCoupling position control and dye shade purity
Target Compound DataSteric direction by the 1-sulfonate group ensures precise ortho/para coupling relative to the amino group, maximizing target dye yield.
Comparator Or BaselineGeneric isomers (e.g., 2-aminonaphthalene-6-sulfonic acid / Bronner's acid): Lack peri-steric hindrance, leading to mixed coupling products and off-shade impurities.
Quantified DifferencePrevents deleterious bathochromic shifts and yield losses associated with undesired ortho/para hydroxyl coupling.
ConditionsAcidic coupling conditions (pH < 5) in the presence of dicarboxylic acids.

Ensures batch-to-batch reproducibility of exact dye shades, preventing costly material rejection due to color matching failures.

Detection Sensitivity
Cross-study comparable
Amino G acid: 0.1 µg/L
(345/452 nm)
Matches published tracer-test data for Amino G acid.
Disulfonate: Comparable LOD, distinct spectral window and adsorption behavior.

Precursor Suitability for Persalt Stabilizers

Beyond dyes, this compound is a highly efficient precursor for synthesizing advanced persalt stabilizers. When converted via N-phenylation, the resulting derivative drastically outperforms unstabilized baselines in preventing the catalytic degradation of sodium perborate in aqueous detergent formulations [1].

Evidence DimensionActive oxygen retention in stabilized perborate solutions (14 days at 45 °C)
Target Compound DataPrecursor to N-phenyl-2-aminonaphthalene-8-sulfonic acid sodium salt, which limits active oxygen loss to ~42.5% at 14 days.
Comparator Or BaselineUnstabilized baseline: 99.7% active oxygen loss at 14 days.
Quantified DifferenceEnables the synthesis of a stabilizer that reduces active oxygen degradation by >50% compared to unstabilized baselines.
ConditionsAqueous solutions containing 10.6% sodium perborate tetrahydrate at 45 °C for 14 days.

Validates the compound as a critical, high-purity procurement starting material for synthesizing advanced stabilizers used in industrial bleaching and detergent formulations.

Thermal Stability
Class-level inference
Amino G acid: >90% retention (150°C/30d)
Intermediate stability between highly stable polysulfonates and labile xanthene dyes.
1,5‑NDS: >95% retention; Fluorescein degrades rapidly under comparable conditions.
Dye Shade Control
Class-level inference
1,7‑Isomer: Blue‑to‑black shades
Isomer‑specific coupling dictates final dye shade and application sector.
Precursor to C.I. Acid Black 36, Direct Blue B2RL. Naphthionic acid yields red shades.
Loss on Drying
Cross-study comparable
NMT 2% (250–300 °C)
Ensures accurate stoichiometric ratios in diazotization reactions.
Generic grades may contain 5–10% moisture, impacting batch reproducibility.
Environmental Degradation
Class-level inference
Monosulfonate: Hours to days (surface water)
Reported faster UV/oxidant degradation supports environmental assessment context.
Polysulfonated naphthalenes persist for weeks to months under comparable conditions.

High-Yield Synthesis of Complex Direct Dyes (e.g., Direct Green 33)

Leveraging its high ambient aqueous solubility, this sodium salt is the optimal starting material for multi-step diazotization and coupling sequences, ensuring high-yield production of substantive azo dyes without the need for boiling solvent systems or energy-intensive dissolution steps [1].

Manufacturing of Aqueous Persalt Stabilizers

As a highly pure and reactive precursor, it undergoes efficient N-phenylation to produce specialized stabilizers that prevent the premature catalytic degradation of active oxygen in sodium perborate and sodium percarbonate bleaching agents [2].

Development of Supported Brønsted Acid Catalysts

When immobilized on silica nanoparticles, derivatives of this specific isomer form strong, regenerable Brønsted acid sites capable of driving esterification reactions (such as n-butyl alcohol with carboxylic acids) with up to 100% selectivity, providing a robust material for advanced catalytic workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Azo Dye Synthesis
1,7‑Isomer identity
Confirmed coupling position for blue‑to‑black shades
Hydrogeological Tracing
Monosulfonate salt form
Detection threshold and adsorption behavior in aquifer models
Concentrated Dye‑Baths
High aqueous solubility (>100 g/L)
Precipitation‑free stock solution formulation
Analytical Derivatization
Controlled loss‑on‑drying (≤2%)
Reproducible stoichiometric calibration curves

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.01225857 g/mol

Monoisotopic Mass

245.01225857 g/mol

Heavy Atom Count

16

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